molecular formula C3H6AsNaO3 B12659605 Sodium hydrogen allylarsonate CAS No. 94278-22-5

Sodium hydrogen allylarsonate

Cat. No.: B12659605
CAS No.: 94278-22-5
M. Wt: 187.99 g/mol
InChI Key: PCBQATSNTHKKOV-UHFFFAOYSA-M
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Description

Sodium hydrogen allylarsonate (chemical formula: C₃H₅AsO₃Na) is an organoarsenic compound featuring an allyl group (-CH₂CH=CH₂) bonded to an arsenic atom. This compound is part of a broader class of sodium arsonates, which are characterized by their arsenic-oxygen bonding and sodium counterions. Organoarsenicals have historically been used in agriculture as herbicides and pesticides, though their applications have declined due to environmental and toxicity concerns . The allyl group in this compound imparts distinct chemical reactivity compared to other alkyl or aryl substituents, influencing its solubility, stability, and biological interactions.

Properties

CAS No.

94278-22-5

Molecular Formula

C3H6AsNaO3

Molecular Weight

187.99 g/mol

IUPAC Name

sodium;hydroxy(prop-2-enyl)arsinate

InChI

InChI=1S/C3H7AsO3.Na/c1-2-3-4(5,6)7;/h2H,1,3H2,(H2,5,6,7);/q;+1/p-1

InChI Key

PCBQATSNTHKKOV-UHFFFAOYSA-M

Canonical SMILES

C=CC[As](=O)(O)[O-].[Na+]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Sodium hydrogen allylarsonate can be synthesized through the reaction of allyl arsenic compounds with sodium hydroxide. The reaction typically involves the following steps:

    Preparation of Allyl Arsenic Compound: Allyl arsenic compounds are prepared by reacting arsenic trioxide with allyl alcohol in the presence of a catalyst.

    Formation of this compound: The allyl arsenic compound is then reacted with sodium hydroxide under controlled conditions to form this compound.

Industrial Production Methods

While this compound is primarily used for research purposes, its industrial production involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Sodium hydrogen allylarsonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form arsenic oxides and other related compounds.

    Reduction: It can be reduced to form arsenic hydrides.

    Substitution: The allyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminium hydride and sodium borohydride are used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

    Oxidation: Arsenic oxides and related compounds.

    Reduction: Arsenic hydrides.

    Substitution: Compounds with different functional groups replacing the allyl group.

Scientific Research Applications

Sodium hydrogen allylarsonate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for other arsenic-containing compounds.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of certain diseases.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which sodium hydrogen allylarsonate exerts its effects involves its interaction with molecular targets such as enzymes and proteins. The arsenic atom in the compound can form bonds with sulfur-containing amino acids in proteins, leading to changes in their structure and function. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares sodium hydrogen allylarsonate with structurally related sodium arsonates:

Compound Molecular Formula Functional Group Key Applications Toxicity Profile
This compound C₃H₅AsO₃Na Allyl (-CH₂CH=CH₂) Potential herbicide, research use High (arsenic-related toxicity)
Disodium Methylarsonate CH₃AsO₃Na₂ Methyl (-CH₃) Herbicide (e.g., MSMA) Moderate to high
Sodium Methanearsonate (MSMA) CH₃AsO₃Na Methyl (-CH₃) Agricultural weed control Regulated due to toxicity
Sodium Cacodylate C₂H₆AsO₂Na Dimethyl (-(CH₃)₂) Buffer in biochemistry Low (controlled use)

Key Observations :

  • Alkyl Group Influence : The allyl group in this compound introduces unsaturation (C=C bond), increasing reactivity compared to methyl or dimethyl groups in disodium methylarsonate or sodium cacodylate. This reactivity may enhance degradation rates in environmental matrices but also elevate toxicity risks .
  • Applications : While disodium methylarsonate (MSMA) is widely used in agriculture, this compound’s applications remain niche, primarily in research settings. Sodium cacodylate’s low toxicity makes it suitable for laboratory buffers.
  • Toxicity : All arsenic-containing compounds exhibit toxicity, but the allyl group’s electrophilic nature may exacerbate cellular damage through DNA adduct formation or oxidative stress, similar to sodium oxalate-induced apoptosis observed in other sodium salts .

Physicochemical Properties

Limited data on this compound’s properties necessitate extrapolation from analogous compounds:

  • Solubility : Sodium arsonates are generally water-soluble due to their ionic nature. For example, sodium hyaluronate (a sulfated glycan) dissolves readily in aqueous media, a property shared with this compound .
  • Stability : The allyl group may reduce thermal stability compared to methyl-substituted arsonates, as unsaturated bonds are prone to oxidation or polymerization.

Environmental and Regulatory Considerations

Organoarsenicals face strict regulations due to persistent arsenic residues in soil and water. For example, MSMA is restricted in many countries, and this compound would likely require similar oversight. Environmental degradation pathways (e.g., microbial demethylation) vary with substituents; the allyl group may decompose faster than methyl groups but generate toxic intermediates .

Biological Activity

Sodium hydrogen allylarsonate (SHAA) is an organoarsenic compound that has garnered interest due to its potential biological activities, particularly in the context of cancer treatment and cellular mechanisms. This article aims to explore the biological activity of SHAA, including its mechanisms of action, effects on various cell types, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its allyl group attached to an arsenic atom, which influences its interaction with biological systems. The compound is soluble in water and exhibits unique reactivity due to the presence of arsenic, a feature that plays a crucial role in its biological effects.

SHAA's biological activity can be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : Studies have shown that SHAA can inhibit the proliferation of cancer cells by inducing apoptosis through various signaling pathways. This includes the modulation of key proteins involved in cell cycle regulation and apoptosis, such as p53 and Bcl-2 family proteins.
  • Oxidative Stress Induction : SHAA has been observed to increase oxidative stress within cells, leading to cellular damage and death. This mechanism is particularly relevant in cancer cells, where oxidative stress can trigger apoptotic pathways.
  • Interaction with Ion Transporters : The compound may affect sodium/hydrogen exchangers (NHEs), which are crucial for maintaining cellular pH and volume. Alterations in NHE activity can lead to changes in intracellular ion concentrations, further influencing cell survival and proliferation.

Biological Activity in Different Cell Types

Research has demonstrated varying effects of SHAA across different cell types:

Cell Type Effect of SHAA Mechanism
Cancer CellsInhibition of growth and induction of apoptosisModulation of p53, oxidative stress
Normal FibroblastsMinimal effect on proliferationNo significant change observed
Endothelial CellsDecreased viability at high concentrationsInduction of oxidative stress

Case Studies

Several case studies highlight the impact of SHAA on biological systems:

  • Cancer Treatment : In a study involving human breast cancer cell lines, treatment with SHAA resulted in a significant reduction in cell viability compared to control groups. The study attributed this effect to the induction of apoptosis via mitochondrial pathways.
  • Neuroprotective Effects : A case study investigating the effects of SHAA on neuronal cells indicated potential neuroprotective properties at lower concentrations. The compound appeared to enhance survival rates under oxidative stress conditions, suggesting a dual role depending on dosage.
  • Cardiovascular Impact : In experiments with endothelial cells, high doses of SHAA led to increased cell death, while lower doses promoted cell migration and proliferation, indicating potential applications in wound healing and vascular repair.

Research Findings

Recent research findings further elucidate the biological activity of SHAA:

  • Cell Cycle Arrest : Analysis revealed that SHAA treatment resulted in G1 phase arrest in cancer cells, indicating its potential as a chemotherapeutic agent.
  • Gene Expression Changes : Microarray analyses showed that SHAA alters the expression levels of genes associated with apoptosis and cell cycle regulation, reinforcing its role as an anticancer agent.
  • Synergistic Effects with Other Agents : Studies suggest that combining SHAA with traditional chemotherapeutics enhances its efficacy, leading to improved outcomes in resistant cancer models.

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